molecular formula C8H14N2 B1601706 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile CAS No. 35666-79-6

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile

Cat. No. B1601706
Key on ui cas rn: 35666-79-6
M. Wt: 138.21 g/mol
InChI Key: GUGMWCUXIGSRJX-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

To a stirred, ice-cooled mixture of pyrrolidine (8.35 ml; 0.1 mol) and acetone (7.34 ml; 0.1 mol) was added a solution of potassium cyanide (6.51 g; 0.1 mol) in water (50 ml) dropwise over 10 min. After stirring at room temperature overnight, the crude reaction mixture was extracted with diethyl ether (2×250 ml) and the combined extracts washed with saturated brine (150 ml), dried (MgSO4), and evaporated under reduced pressure to afford the title product as a pale green liquid (10.7 g; 78%) which was used without further purification. 1H NMR (CDCl3) δ: 1.51 (6H, s), 1.80-1.90 (4H, m), 2.70-2.80 (4H, m).
Quantity
8.35 mL
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:6][C:7]([CH3:9])=O.[C-:10]#[N:11].[K+]>O>[CH3:6][C:7]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:9])[C:10]#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
8.35 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
7.34 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, ice-cooled
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2×250 ml)
WASH
Type
WASH
Details
the combined extracts washed with saturated brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C#N)(C)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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